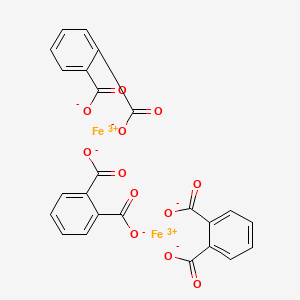
iron(3+);phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Iron(3+);phthalate can be synthesized through the reaction of ferric chloride (FeCl3) with sodium phthalate (Na2C8H4O4) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried. The general reaction is as follows:
FeCl3+Na2C8H4O4→Fe(C8H4O4)+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, reaction, precipitation, filtration, and drying. The use of automated systems and controlled environments ensures consistency and purity of the final product.
化学反应分析
Types of Reactions
Iron(3+);phthalate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized further under specific conditions.
Substitution Reactions: The phthalate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various ligands such as ethylenediamine for substitution and complexation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride may yield iron(2+);phthalate, while substitution reactions can produce a variety of iron complexes with different ligands.
科学研究应用
Iron(3+);phthalate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
作用机制
The mechanism of action of iron(3+);phthalate involves its ability to coordinate with various molecules and ions. The iron center can interact with electron-rich sites, facilitating redox reactions and complex formation. In biological systems, this compound can participate in iron transport and storage processes, interacting with proteins and other biomolecules.
相似化合物的比较
Similar Compounds
Similar compounds to iron(3+);phthalate include:
Iron(2+);phthalate: A similar coordination compound with iron in the +2 oxidation state.
Copper(2+);phthalate: A coordination compound with copper ions and phthalate ligands.
Zinc(2+);phthalate: A coordination compound with zinc ions and phthalate ligands.
Uniqueness
This compound is unique due to the +3 oxidation state of the iron center, which imparts distinct redox properties and coordination chemistry. This makes it particularly useful in catalytic applications and in studies related to iron metabolism.
属性
CAS 编号 |
52118-12-4 |
|---|---|
分子式 |
C24H12Fe2O12 |
分子量 |
604.0 g/mol |
IUPAC 名称 |
iron(3+);phthalate |
InChI |
InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |
InChI 键 |
TZUOAFAFVLCVOL-UHFFFAOYSA-H |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
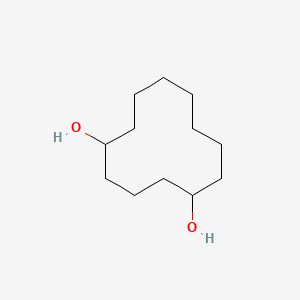
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
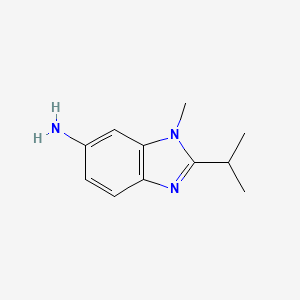
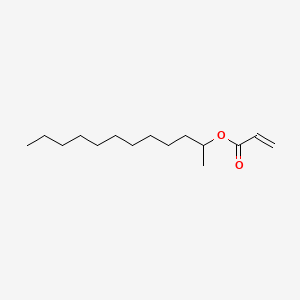
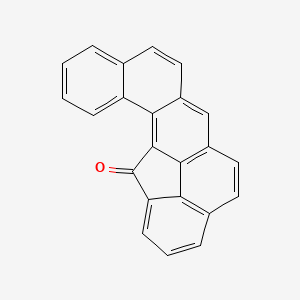
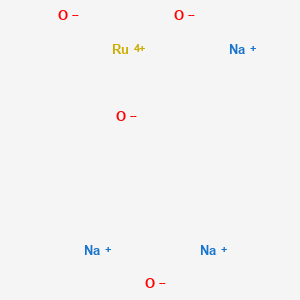
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
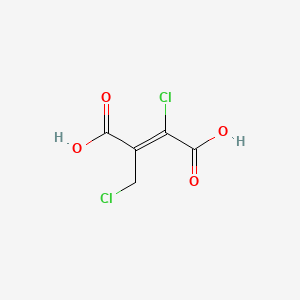
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
